Cas no 2870667-76-6 (3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid)

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2-Fluorophenyl)-3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid
- Cyclobutanecarboxylic acid, 1-(2-fluorophenyl)-3-[[(phenylmethoxy)carbonyl]amino]-
- 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
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- インチ: 1S/C19H18FNO4/c20-16-9-5-4-8-15(16)19(17(22)23)10-14(11-19)21-18(24)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,24)(H,22,23)
- InChIKey: LJNCZPXTFXLVOT-UHFFFAOYSA-N
- SMILES: C1C=CC=CC=1COC(=O)NC1CC(C2=C(C=CC=C2)F)(C(O)=O)C1
3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35262020-0.25g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 0.25g |
$906.0 | 2023-09-03 | ||
Enamine | EN300-35262020-0.5g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 0.5g |
$946.0 | 2023-09-03 | ||
Enamine | EN300-35262020-10g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 10g |
$4236.0 | 2023-09-03 | ||
Enamine | EN300-35262020-2.5g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 2.5g |
$1931.0 | 2023-09-03 | ||
Enamine | EN300-35262020-1g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 1g |
$986.0 | 2023-09-03 | ||
Enamine | EN300-35262020-0.05g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 0.05g |
$827.0 | 2023-09-03 | ||
Enamine | EN300-35262020-0.1g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 0.1g |
$867.0 | 2023-09-03 | ||
Enamine | EN300-35262020-5g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 5g |
$2858.0 | 2023-09-03 | ||
Enamine | EN300-35262020-5.0g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 5.0g |
$2858.0 | 2023-07-07 | ||
Enamine | EN300-35262020-1.0g |
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
2870667-76-6 | 1.0g |
$986.0 | 2023-07-07 |
3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acidに関する追加情報
Research Briefing on 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 2870667-76-6)
The compound 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 2870667-76-6) has recently emerged as a molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. This cyclobutane derivative, characterized by a fluorophenyl moiety and a benzyloxycarbonyl-protected amino group, represents an important scaffold in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Recent studies have focused on the synthesis and characterization of this compound, with particular attention to its stereochemistry and conformational properties. The cyclobutane ring introduces significant ring strain, which may contribute to enhanced binding affinity when interacting with biological targets. The presence of the fluorine atom at the ortho position of the phenyl ring has been shown to influence both the compound's physicochemical properties and its metabolic stability, making it an attractive candidate for further pharmaceutical development.
In the context of drug discovery, this molecule has been investigated as a potential intermediate in the synthesis of more complex bioactive compounds. Several research groups have reported its use in the preparation of protease inhibitors, with preliminary studies suggesting activity against specific cysteine proteases involved in inflammatory processes. The carboxylic acid functionality provides a convenient handle for further derivatization, allowing for the creation of diverse analogs with potentially improved pharmacological profiles.
Structural-activity relationship (SAR) studies have revealed that modifications to the benzyloxycarbonyl protecting group can significantly impact the compound's biological activity and selectivity. Recent computational modeling studies have provided insights into the preferred conformations of this molecule when bound to potential biological targets, offering valuable information for rational drug design approaches.
From a synthetic chemistry perspective, novel routes to this compound have been developed, including asymmetric synthesis methods that allow for the production of enantiomerically pure material. These advancements are particularly important given the increasing regulatory emphasis on chirality in pharmaceutical development. The compound's stability under various conditions has also been characterized, with results indicating good stability in acidic media but susceptibility to basic hydrolysis of the carbamate protecting group.
Current research directions include exploring the compound's potential as a building block for the development of novel antiviral agents, with particular interest in its application against emerging viral pathogens. Preliminary docking studies suggest that derivatives of this scaffold may interact with specific viral protein targets, though further experimental validation is required. The compound's relatively low toxicity profile, as demonstrated in initial in vitro assays, supports its potential for further development as a pharmaceutical intermediate or lead compound.
Future research opportunities include more extensive biological screening to identify potential therapeutic applications, optimization of synthetic routes for large-scale production, and exploration of novel derivatives with improved pharmacological properties. The unique combination of structural features in this molecule continues to make it an interesting subject for both academic and industrial research in medicinal chemistry.
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